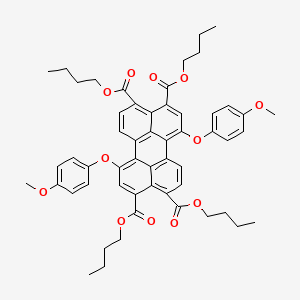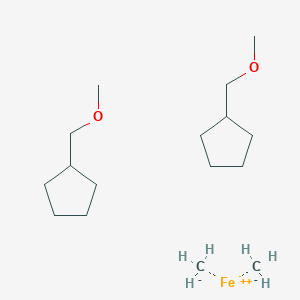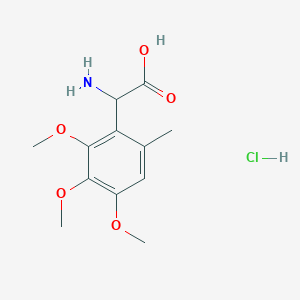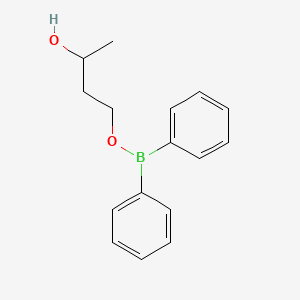
3-Hydroxybutyl diphenylborinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybutyl diphenylborinate is an organic compound with the molecular formula C16H19BO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutyl diphenylborinate typically involves the reaction of diphenylborinic acid with 3-hydroxybutyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Diphenylborinic acid} + \text{3-Hydroxybutyl alcohol} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced analytical techniques to monitor the reaction progress and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxybutyl diphenylborinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the borinate group to other boron-containing functional groups.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in the formation of various substituted borinates.
Aplicaciones Científicas De Investigación
3-Hydroxybutyl diphenylborinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxybutyl diphenylborinate involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalysis and organic synthesis. Additionally, the boron atom in the compound can participate in coordination chemistry, forming stable complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boron-containing compound used in organic synthesis.
Diphenylborinic acid: The precursor to 3-Hydroxybutyl diphenylborinate, with similar chemical properties.
3-Hydroxybutylboronic acid: A related compound with a hydroxyl group attached to the boron atom.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a diphenylborinate moiety. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical reactions. Its ability to form stable complexes and participate in diverse chemical transformations sets it apart from other boron-containing compounds.
Propiedades
Número CAS |
89129-38-4 |
|---|---|
Fórmula molecular |
C16H19BO2 |
Peso molecular |
254.1 g/mol |
Nombre IUPAC |
4-diphenylboranyloxybutan-2-ol |
InChI |
InChI=1S/C16H19BO2/c1-14(18)12-13-19-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3 |
Clave InChI |
ZAVOLCIQYMKDIT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)

![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
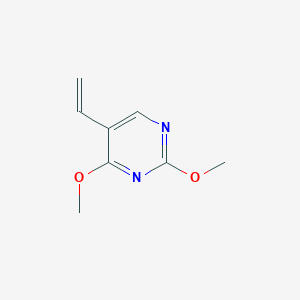
![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
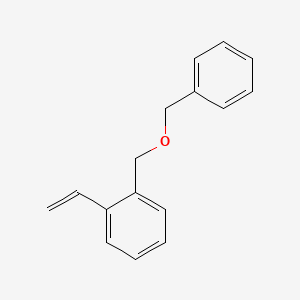
![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)
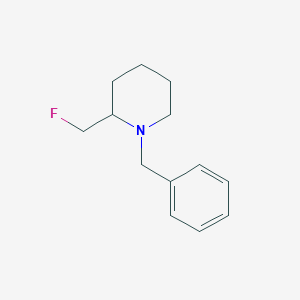
![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)

